molecular formula C11H13NO B1629893 4-tert-Butylphenyl cyanate CAS No. 1132-16-7

4-tert-Butylphenyl cyanate

Cat. No.: B1629893
CAS No.: 1132-16-7
M. Wt: 175.23 g/mol
InChI Key: RTFKTGCPZFNXDW-UHFFFAOYSA-N
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Description

4-tert-Butylphenyl cyanate is an organic compound that belongs to the class of cyanate esters. These compounds are characterized by the presence of a cyanate functional group (R-O-C≡N), which is distinct from isocyanates (R-N=C=O). Cyanate esters are known for their high thermal stability and are used in various industrial applications, particularly in the production of high-performance polymers.

Preparation Methods

The synthesis of 4-tert-Butylphenyl cyanate typically involves the reaction of 4-tert-butylphenol with cyanogen bromide in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate phenoxide ion, which then reacts with cyanogen bromide to form the cyanate ester.

Synthetic Route:

  • Dissolve 4-tert-butylphenol in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to form the phenoxide ion.
  • Slowly add cyanogen bromide to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the safety and scalability of the process.

Chemical Reactions Analysis

4-tert-Butylphenyl cyanate undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction:

  • Reduction of this compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution:

  • Nucleophilic substitution reactions can occur at the cyanate group, leading to the formation of urethanes or carbamates. Reagents such as alcohols or amines are typically used in these reactions.

Major Products:

  • Urethanes, carbamates, and various carbonyl compounds are the major products formed from these reactions.

Scientific Research Applications

4-tert-Butylphenyl cyanate has several applications in scientific research:

Chemistry:

  • Used as a precursor in the synthesis of high-performance polymers and resins.
  • Employed in the study of reaction mechanisms involving cyanate esters.

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in protein modification.

Medicine:

  • Explored for its potential in drug delivery systems due to its stability and reactivity.

Industry:

  • Utilized in the production of advanced composite materials for aerospace and automotive applications.
  • Applied in the manufacture of adhesives and coatings with high thermal resistance.

Mechanism of Action

The mechanism of action of 4-tert-Butylphenyl cyanate involves the reactivity of the cyanate group. The cyanate group can undergo cyclotrimerization to form triazine rings, which contribute to the thermal stability of the resulting polymers. The compound can also react with nucleophiles, leading to the formation of urethanes and carbamates.

Molecular Targets and Pathways:

  • The cyanate group targets nucleophilic sites in molecules, facilitating the formation of stable bonds.
  • Pathways involving cyclotrimerization and nucleophilic substitution are key to its reactivity.

Comparison with Similar Compounds

  • Phenyl cyanate
  • Methyl cyanate
  • Ethyl cyanate
  • Isocyanates such as phenyl isocyanate and methyl isocyanate

Uniqueness:

  • The presence of the tert-butyl group in 4-tert-Butylphenyl cyanate enhances its thermal stability and makes it suitable for high-temperature applications.
  • Compared to isocyanates, cyanate esters like this compound are less toxic and more stable, making them preferable in certain industrial applications.

Properties

IUPAC Name

(4-tert-butylphenyl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFKTGCPZFNXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621415
Record name 4-tert-Butylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-16-7
Record name 4-tert-Butylphenyl cyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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